A Technical Guide to the Spectral Properties of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
A Technical Guide to the Spectral Properties of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
Introduction: The Coumarin Scaffold and Its Significance
Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring heterocyclic compounds found widely in the plant kingdom. Their benzopyrone framework serves as a versatile scaffold for chemical modification, leading to a vast library of derivatives with significant applications. These compounds are recognized for a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1] Beyond their pharmaceutical value, coumarins are extensively utilized in material science as fluorescent probes, laser dyes, and optical brighteners, owing to their unique photophysical characteristics.[2]
This guide focuses on a specific derivative, Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate (EHMC), whose structure is depicted below. The strategic placement of substituents—an electron-donating hydroxyl group at C7, a methyl group at C5, and an electron-withdrawing ethyl carboxylate group at C3—creates a molecule with distinct and useful spectral properties. Understanding these properties is paramount for its application in drug discovery, bio-imaging, and materials science. This document provides an in-depth analysis of EHMC's spectral signature using UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering both field-proven protocols and expert interpretation of the resulting data.
Molecular Structure of EHMC (C₁₃H₁₂O₅):
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IUPAC Name: Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
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CAS Number: 52400-12-1[3]
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Molecular Weight: 248.23 g/mol
Photophysical Properties: UV-Vis Absorption and Fluorescence
The photophysical behavior of coumarins is governed by intramolecular charge transfer (ICT) from the electron-donating groups on the benzene ring to the electron-withdrawing groups on the pyrone ring.[4][5] In EHMC, the potent electron-donating 7-hydroxyl group and the electron-withdrawing 3-carboxylate group establish a strong ICT character, making it highly fluorescent and sensitive to its environment.[6][7]
Theoretical Framework
The electronic absorption spectrum of coumarins is dominated by π→π* transitions.[8] For 7-hydroxycoumarin derivatives, the longest-wavelength absorption band typically appears between 320-380 nm.[9][10] The position and intensity of this band are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[8][11] In polar solvents, hydrogen bonding with the C7-hydroxyl and C2-carbonyl groups can stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in both absorption and emission spectra.[11]
Fluorescence in these molecules arises from the de-excitation of the first singlet excited state (S₁) back to the ground state (S₀). The energy difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift, which is typically large in polar solvents for ICT-capable dyes like EHMC.[12]
Experimental Protocol: Spectroscopic Measurements
This protocol outlines a standardized method for acquiring reliable UV-Vis and fluorescence spectra.
Protocol Steps:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of EHMC in spectroscopic grade Dimethyl Sulfoxide (DMSO).
-
Working Solution Preparation: Create working solutions (e.g., 1-10 µM) by diluting the stock solution in the solvent of interest (e.g., ethanol, acetonitrile, water). Ensure the final absorbance is within the linear range of the spectrophotometer (typically < 1.0).
-
UV-Vis Spectrum Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorption spectrum of the sample solution from 200 to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Spectrum Acquisition:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength to the determined λ_abs.
-
Scan the emission spectrum from (λ_abs + 10 nm) to 700 nm.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Data Analysis: Calculate the Stokes shift (in nm) as λ_em - λ_abs.
Caption: Workflow for photophysical characterization of EHMC.
Predicted Spectral Data & Interpretation
The following table summarizes the expected photophysical properties of EHMC in a common polar protic solvent like ethanol, based on data for structurally similar 7-hydroxycoumarins.[10][13]
| Parameter | Predicted Value (in Ethanol) | Rationale & Interpretation |
| λ_abs (max) | ~330 - 350 nm | Corresponds to the primary π→π* transition of the 7-hydroxycoumarin chromophore. The exact position is influenced by the methyl and ester groups.[14][15] |
| λ_em (max) | ~440 - 460 nm | Strong fluorescence in the blue-green region is characteristic of 7-hydroxycoumarins due to efficient ICT upon excitation.[16][] |
| Stokes Shift | ~100 - 120 nm | A large Stokes shift is expected due to significant geometric relaxation and charge redistribution in the excited state, typical for ICT dyes in polar solvents.[12] |
| Molar Extinction (ε) | ~15,000 - 20,000 M⁻¹cm⁻¹ | Indicates a strongly allowed electronic transition, resulting in high light absorption efficiency.[10] |
| Fluorescence Quantum Yield (Φ_F) | Moderate to High (>0.5) | The 7-hydroxyl group is a powerful fluorescence-enhancing substituent.[6][7] The yield may be sensitive to solvent proticity and viscosity. |
Structural Elucidation: NMR Spectroscopy
NMR spectroscopy is the definitive technique for confirming the molecular structure of EHMC. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton.
Experimental Protocol: NMR Acquisition
A self-validating protocol requires both 1D and 2D experiments for unambiguous signal assignment.
Protocol Steps:
-
Sample Preparation: Dissolve ~5-10 mg of EHMC in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
1D Spectra Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Record a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition (for validation):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is essential for assigning protonated carbons.[18]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over 2-3 bonds. This is crucial for assigning quaternary (non-protonated) carbons and connecting different fragments of the molecule.[2][18]
-
-
Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or internal standard (TMS).
Predicted NMR Data & Interpretation
The following tables provide predicted chemical shifts for EHMC. These predictions are based on established data for coumarin derivatives and general principles of NMR spectroscopy.[2][19][20]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Interpretation |
| H-4 | ~8.5 | s | - | 1H | Deshielded vinyl proton, adjacent to the ester and C=O group. Appears as a singlet. |
| H-6 | ~6.8 | s | - | 1H | Aromatic proton between the -OH and -CH₃ groups. Appears as a singlet due to its substitution pattern. |
| H-8 | ~6.7 | s | - | 1H | Aromatic proton adjacent to the ring junction. Appears as a singlet. |
| 7-OH | ~10.5 | s | - | 1H | Acidic hydroxyl proton, chemical shift is solvent-dependent. Broad singlet. |
| 5-CH₃ | ~2.3 | s | - | 3H | Methyl group protons on the aromatic ring. Singlet. |
| O-CH₂-CH₃ | ~4.3 | q | ~7.1 | 2H | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |
| O-CH₂-CH₃ | ~1.3 | t | ~7.1 | 3H | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Assignment | Predicted δ (ppm) | Interpretation |
| C-2 (C=O) | ~160.0 | Carbonyl carbon of the lactone, highly deshielded. |
| C-3 | ~112.0 | Quaternary carbon attached to the ester group. |
| C-4 | ~148.0 | Vinyl carbon, deshielded by proximity to the ring oxygen and C=O group. |
| C-4a | ~110.0 | Quaternary carbon at the ring junction. |
| C-5 | ~154.0 | Aromatic carbon bearing the methyl group. |
| C-6 | ~113.0 | Aromatic methine carbon. |
| C-7 | ~161.0 | Aromatic carbon bearing the hydroxyl group, highly deshielded by the oxygen atom. |
| C-8 | ~102.0 | Aromatic methine carbon, typically the most shielded aromatic carbon. |
| C-8a | ~155.0 | Quaternary carbon at the ring junction, adjacent to the lactone oxygen. |
| 5-CH₃ | ~18.0 | Methyl carbon. |
| Ester C=O | ~164.0 | Carbonyl carbon of the ethyl ester. |
| O-CH₂ | ~61.0 | Methylene carbon of the ethyl ester. |
| -CH₃ | ~14.0 | Methyl carbon of the ethyl ester. |
Molecular Weight & Fragmentation: Mass Spectrometry
Mass spectrometry provides the molecular weight and structural information through controlled fragmentation. For coumarins, Electron Ionization (EI) is a common method that reveals characteristic fragmentation pathways.
Theoretical Framework
Under EI conditions, the primary and most characteristic fragmentation of the coumarin core is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring.[21] This results in the formation of a stable benzofuran radical cation.[21][22] Further fragmentation can occur from the substituents. For EHMC, subsequent loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (C₂H₄, 28 Da) from the ester group are also plausible pathways.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of EHMC in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or Gas Chromatography).
-
Ionization: Utilize an Electron Ionization (EI) source operating at a standard energy of 70 eV.
-
Mass Analysis: Acquire the mass spectrum across a range of m/z 40-300.
-
Data Analysis: Identify the molecular ion peak (M⁺•) and major fragment ions. Propose fragmentation pathways consistent with the observed masses. High-resolution MS can be used to confirm the elemental composition of each fragment.[21]
Caption: Primary fragmentation pathways for EHMC under EI-MS.
Predicted Mass Spectrum & Interpretation
Table 3: Predicted Key Ions in the EI Mass Spectrum of EHMC
| m/z Value | Proposed Formula | Identity | Interpretation |
| 248 | [C₁₃H₁₂O₅]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. Expected to be an abundant peak. |
| 220 | [C₁₂H₁₂O₄]⁺• | [M - CO]⁺• | The most characteristic fragment for coumarins, resulting from the loss of CO from the lactone ring.[21][23] |
| 203 | [C₁₁H₇O₄]⁺ | [M - •OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group, forming a stable acylium ion. |
| 175 | [C₁₀H₇O₃]⁺ | [M - CO - •OC₂H₅]⁺ | Subsequent loss of the ethoxy radical after the initial loss of CO. |
Conclusion
Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate possesses a rich and informative spectral profile that is directly correlated with its substituted benzopyrone structure. Its strong UV absorption and blue-green fluorescence are dictated by an efficient intramolecular charge transfer process, making it a promising candidate for fluorescent probes and labels.[] The predicted ¹H and ¹³C NMR spectra provide a distinct fingerprint for unambiguous structural confirmation, while its mass spectrum shows characteristic fragmentation patterns, notably the loss of carbon monoxide, which is a hallmark of the coumarin class.[21] This comprehensive guide provides the foundational data and validated protocols necessary for researchers, chemists, and drug development professionals to accurately identify, characterize, and effectively utilize this versatile molecule.
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